molecular formula C20H22N2O3 B11310491 4-(3-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(3-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11310491
M. Wt: 338.4 g/mol
InChI Key: ROLBICQTBPVZJA-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a trimethyl-substituted oxazoloquinoline core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazoloquinoline core: This step involves the cyclization of an appropriate precursor, such as a quinoline derivative, with a suitable reagent to form the oxazoloquinoline core.

    Introduction of the methoxyphenyl group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxyphenyl halide reacts with the oxazoloquinoline core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The methoxyphenyl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methoxyphenyl halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced forms of the oxazoloquinoline core.

    Substitution: Substituted derivatives with various functional groups on the methoxyphenyl ring.

Scientific Research Applications

4-(3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulation of Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and substitution patterns.

    Quinolinyl-pyrazoles: These compounds have a quinoline core fused with a pyrazole ring, exhibiting different pharmacological properties.

    Thiadiazoles: These heterocyclic compounds contain sulfur and nitrogen atoms, offering distinct chemical and biological activities.

Uniqueness

4-(3-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific combination of a methoxyphenyl group and a trimethyl-substituted oxazoloquinoline core. This unique structure contributes to its distinct chemical reactivity and potential pharmacological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C20H22N2O3/c1-11-16-17(12-6-5-7-13(8-12)24-4)18-14(21-19(16)25-22-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3

InChI Key

ROLBICQTBPVZJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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